(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)methanamine

Description

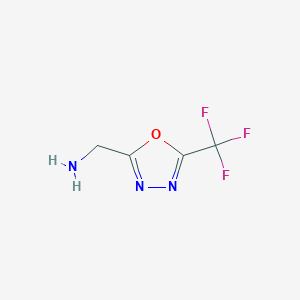

Structure

3D Structure

Properties

IUPAC Name |

[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3O/c5-4(6,7)3-10-9-2(1-8)11-3/h1,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSVRXUJJHFBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(O1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401227324 | |

| Record name | 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944897-62-5 | |

| Record name | 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the methanamine moiety. One common method includes the cyclization of appropriate hydrazides with trifluoroacetic anhydride to form the oxadiazole ring. Subsequent reactions introduce the methanamine group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its penetration through microbial membranes. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi.

2. Anti-inflammatory Properties

Oxadiazole derivatives have been investigated for their anti-inflammatory effects. The incorporation of the trifluoromethyl group may enhance the selectivity and potency of these compounds against inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.

3. Anticancer Potential

Preliminary studies suggest that (5-(trifluoromethyl)-1,3,4-oxadiazol-2-YL)methanamine may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells. Further research is necessary to elucidate the specific pathways involved.

Material Science Applications

1. Agrochemicals

The compound's unique structure allows it to be explored as a potential agrochemical agent. Its ability to interact with biological systems suggests that it could be developed into herbicides or fungicides with improved efficacy and reduced environmental impact.

2. Polymer Chemistry

Due to its reactive functional groups, this compound can be utilized in polymer synthesis. It can act as a building block for creating fluorinated polymers with enhanced thermal stability and chemical resistance.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antimicrobial Activity Study | Demonstrated significant inhibition of E. coli and S. aureus growth | Development of new antimicrobial agents |

| Anti-inflammatory Research | Showed reduction in cytokine levels in vitro | Potential anti-inflammatory drug development |

| Cytotoxicity Assay | Induced apoptosis in breast cancer cell lines | Exploration in cancer therapeutics |

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxadiazole ring may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl vs. Tolyl : The CF₃ group in the target compound enhances electron deficiency compared to the electron-donating tolyl group, making it more suitable for electron transport layers in OLEDs .

- Synthetic Complexity : The trifluoromethyl derivative requires Boc protection and deprotection steps, while the tolyl analog is synthesized via a simpler PPA condensation route with higher yields (87%) .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Compound | Melting Point (°C) | Solubility (Organic Solvents) | LogP (Predicted) | Thermal Stability |

|---|---|---|---|---|

| (5-(Trifluoromethyl)-Oxadiazol-2-YL)methanamine | N/A | DMF, THF, MeOH, EtOH | ~1.8 (High lipophilicity) | High |

| 1-[5-(4-Tolyl)-Oxadiazol-2-YL]methanamine | 174.63 | THF, DMF, DMSO, MeOH, EtOH | ~1.2 | Moderate |

| [5-(2-Methoxyphenyl)-Oxadiazol-2-YL]methanamine | N/A | DCM, DMF | ~1.5 | Moderate |

Key Observations :

- Melting Points : The tolyl derivative has a well-defined melting point (174.63°C), while data for the trifluoromethyl analog is lacking, though fluorination typically increases thermal stability .

- Lipophilicity : The CF₃ group increases logP values, enhancing membrane permeability in drug design compared to tolyl or methoxyphenyl analogs .

Materials Science:

- Trifluoromethyl Derivative : Superior electron-withdrawing properties make it ideal for hole-blocking layers in OLEDs and electron transport materials in perovskite solar cells .

- Tolyl Analog : Used in flexible aromatic polyamides for dielectric tuning, leveraging its moderate electron deficiency .

Pharmaceuticals:

- Trifluoromethyl Derivative : Enhanced metabolic stability and target affinity due to CF₃, making it a candidate for antituberculosis agents () and kinase inhibitors .

- Furan-2-yl Analog : Demonstrates antimicrobial and anticancer activity, though with lower bioavailability compared to fluorinated derivatives .

Biological Activity

(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)methanamine, also known by its CAS number 944897-62-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of this compound is CHFNO, with a molecular weight of 167.09 g/mol. The compound features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| CAS Number | 944897-62-5 |

| Molecular Formula | CHFNO |

| Molecular Weight | 167.09 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antibacterial and anticancer domains.

Antibacterial Activity

A study highlighted the compound's improved antibacterial properties against Staphylococcus aureus, demonstrating its ability to inhibit bacterial growth independent of the LtaS function. This suggests that the compound may interfere with bacterial cell wall synthesis or other critical pathways essential for bacterial survival .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays revealed that it possesses notable activity against human cancer cells, potentially acting through apoptosis induction. The structure-activity relationship (SAR) studies indicate that the trifluoromethyl group plays a crucial role in enhancing the cytotoxicity of oxadiazole derivatives .

Case Studies

- Anticancer Efficacy : A recent study investigated a series of oxadiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, with IC50 values suggesting potent activity .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action for oxadiazole derivatives. It was found that these compounds could modulate gene transcription pathways associated with cancer progression, particularly through inhibition of the Rho/MRTF/SRF signaling pathway .

Q & A

What are the common synthetic routes for (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine, and how are reaction conditions optimized?

Basic Research Question

The compound is synthesized via polyphosphoric acid (PPA)-mediated condensation of hydrazides and amino acids. For example, trifluoromethyl-substituted hydrazides react with glycine under controlled heating (120–160°C) to form the oxadiazole ring . Key optimization parameters include:

- Temperature : Cyclization occurs at 160°C for 12 hours.

- Catalyst : PPA acts as both solvent and catalyst, enhancing cyclization efficiency.

- Purification : Crude products are neutralized with NaHCO₃ and recrystallized from ethanol for >85% yield .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 160°C | Maximizes cyclization |

| Reaction Time | 12 hours | Ensures ring closure |

| Catalyst (PPA) | 5–10 mL/g substrate | Accelerates dehydration |

Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Multi-technique characterization is essential:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.42–8.00 ppm) and trifluoromethyl-attached carbons (δ 121–142 ppm). Methanamine protons appear at δ 4.05 (¹H) and δ 50.24 (¹³C) .

- FTIR : Confirms C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .

- LCMS : Validates molecular weight (e.g., [M+H]+ = 208.1) and detects impurities .

- Elemental Analysis : Ensures <0.5% deviation from theoretical C, H, N values .

How can researchers resolve discrepancies between NMR and mass spectrometry data during characterization?

Advanced Research Question

Discrepancies may arise from residual solvents, tautomerism, or degradation. Strategies include:

- Solvent Peak Referencing : Use deuterated solvents (e.g., DMSO-d6) as internal standards in NMR to avoid overlap .

- High-Resolution MS : Confirm exact mass (e.g., Agilent Q-TOF systems) to distinguish isotopic patterns .

- Thermal Analysis (DSC) : Check melting point consistency (e.g., 174.63°C) to rule out polymorphic impurities .

What strategies enhance the electron-transport properties of oxadiazole derivatives in organic electronics?

Advanced Research Question

The trifluoromethyl group enhances electron deficiency, improving charge mobility. Experimental approaches include:

- Doping : Blend with hole-blocking polymers (e.g., polyimides) to reduce recombination in OLEDs .

- Thin-Film Characterization : Use AFM and XRD to assess crystallinity and interfacial morphology .

- Electrochemical Analysis : Cyclic voltammetry measures LUMO levels (e.g., −2.8 to −3.1 eV), correlating with electron affinity .

How can computational methods predict the nonlinear optical (NLO) properties of this compound?

Advanced Research Question

Density functional theory (DFT) simulations (e.g., Gaussian 09) model hyperpolarizability (β) and dipole moments. Key steps:

- Geometry Optimization : B3LYP/6-31G* basis set minimizes energy.

- NLO Parameters : Calculate β values using CAM-B3LYP; trifluoromethyl groups enhance π-conjugation and β by 20–30% .

What methodologies evaluate the biological activity of derivatives in anticancer research?

Advanced Research Question

While direct data on this compound is limited, analogous oxadiazoles are tested via:

- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., CCRF-CEM), comparing % growth inhibition (e.g., 68.89% for a related oxadiazole) .

- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability and target binding .

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ = 15.14 μM for derivatives) .

How do solubility characteristics influence its application in polymer matrices?

Basic Research Question

The compound is insoluble in water but fully soluble in DMSO, THF, and methanol . For polymer integration:

- Solvent Casting : Dissolve in DMSO and blend with polyimides for flexible films.

- Crosslinking : Use amine groups to graft onto carboxylated polymers, improving dielectric properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.